molecular formula C20H12Cl2N4O2S2 B2684572 3-chloro-N-[4-[2-[(3-chlorobenzoyl)amino]-1,3-thiazol-4-yl]-1,3-thiazol-2-yl]benzamide CAS No. 393838-67-0

3-chloro-N-[4-[2-[(3-chlorobenzoyl)amino]-1,3-thiazol-4-yl]-1,3-thiazol-2-yl]benzamide

Cat. No. B2684572
CAS RN: 393838-67-0
M. Wt: 475.36
InChI Key: MNYQBOYXXVHYCL-UHFFFAOYSA-N
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Description

Synthesis Analysis

Triflumuron’s synthesis involves the chlorination of a benzoylurea derivative. The specific synthetic pathway may vary depending on the manufacturer, but it typically includes reactions to introduce chlorine atoms and thiazole rings. Further details can be found in relevant literature .


Molecular Structure Analysis

The molecular formula of triflumuron is C₁₅H₁₀ClF₃N₂O₃ . Its structural formula consists of a benzamide core with two thiazole rings and a chlorobenzoyl group. The trifluoromethoxy substituent enhances its insecticidal activity .


Chemical Reactions Analysis

Triflumuron’s chemical reactivity primarily involves its carbonyl group, which can participate in nucleophilic reactions. It may undergo hydrolysis, oxidation, or other transformations under specific conditions. Detailed studies are available in scientific literature .


Physical And Chemical Properties Analysis

  • Toxicity : Triflumuron is moderately toxic to humans and animals. Proper handling and protective measures are essential during its use .

Scientific Research Applications

Kinase Inhibitor Development

Compounds similar to 3-chloro-N-[4-[2-[(3-chlorobenzoyl)amino]-1,3-thiazol-4-yl]-1,3-thiazol-2-yl]benzamide have been identified as potent inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2) kinase activity. These inhibitors show promise in cancer treatment, particularly for lung and colon carcinoma, due to their competitive inhibition with ATP and favorable pharmacokinetics (Borzilleri et al., 2006).

Anticancer Agent Synthesis

Derivatives of similar compounds have been synthesized and evaluated as anticancer agents. For instance, certain indapamide derivatives demonstrated significant proapoptotic activity in melanoma cell lines, highlighting their potential as effective anticancer agents (Yılmaz et al., 2015).

Anti-Inflammatory Drug Development

Another application in pharmaceutical research involves the development of nonsteroidal anti-inflammatory drugs (NSAIDs). Compounds derived from 2-aminothiazole and 2-amino-2-thiazoline, structurally related to the target compound, have shown anti-inflammatory activity, suggesting their potential use as NSAIDs (Lynch et al., 2006).

Antimicrobial Research

Research into antimicrobial agents has also been conducted using similar compounds. Novel 2-substituted-1Hbenzimidazole derivatives have been evaluated for their in vitro antimicrobial activity, showing potential as new antimicrobial agents (Abdellatif et al., 2013).

Antifungal Agent Development

In the field of antifungal research, derivatives of this compound have been synthesized and evaluated for their antifungal activity, contributing to the development of potential antifungal agents (Narayana et al., 2004).

Antiallergy Agent Synthesis

N-(4-substituted-thiazolyl)oxamic acid derivatives, related to the target compound, have been synthesized and tested for antiallergy activity. These compounds have shown significant potency, potentially serving as effective antiallergy agents (Hargrave et al., 1983).

Mechanism of Action

Triflumuron acts as an insect growth regulator (IGR) . It inhibits chitin synthesis in insects, disrupting their molting process and preventing the formation of a protective exoskeleton. Consequently, larvae fail to develop properly, leading to reduced pest populations .

Safety and Hazards

  • Environmental Impact : Triflumuron is persistent in soil and water, potentially affecting non-target organisms. Proper application practices are crucial to minimize environmental harm .

Future Directions

For further details, consult the relevant scientific literature . Ensure the use of current versions by checking the FAO website.

properties

IUPAC Name

3-chloro-N-[4-[2-[(3-chlorobenzoyl)amino]-1,3-thiazol-4-yl]-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12Cl2N4O2S2/c21-13-5-1-3-11(7-13)17(27)25-19-23-15(9-29-19)16-10-30-20(24-16)26-18(28)12-4-2-6-14(22)8-12/h1-10H,(H,23,25,27)(H,24,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNYQBOYXXVHYCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)NC2=NC(=CS2)C3=CSC(=N3)NC(=O)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12Cl2N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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